Blue-Shifted Absorption Maximum in CHCl₃ Relative to Poly(3-hexyloxythiophene)
In chloroform solution, regioregular head-to-tail poly(3-decyloxythiophene) (HT-P3DOT) exhibits an absorption maximum (λmax) of 565 nm, whereas the shorter-chain analog HT-poly(3-hexyloxythiophene) absorbs at 580 nm [1]. This 15 nm hypsochromic shift indicates a slightly wider optical bandgap or reduced effective conjugation length in the decyloxy derivative, a consequence of the longer, more flexible side chain that can induce torsional disorder along the backbone. The high polymerization degrees (PD = 45 for P3DOT vs. 71 for the hexyloxy analog) confirm that the absorption differences stem from side-chain effects rather than molecular weight limitations [1].
| Evidence Dimension | UV-Vis absorption maximum (λmax) in solution |
|---|---|
| Target Compound Data | 565 nm |
| Comparator Or Baseline | HT poly(3-hexyloxythiophene): 580 nm |
| Quantified Difference | Δ = –15 nm (blue shift) |
| Conditions | CHCl₃ solution, room temperature |
Why This Matters
The distinct absorption onset dictates the spectral overlap with acceptor materials in OPVs and influences the color neutrality of electrochromic devices, making P3DOT a tailored choice when a slightly wider bandgap or altered hue is required relative to shorter-chain alkoxy analogs.
- [1] Ciammaruchi, L. et al. Macromol. Chem. Phys. 2017, 218, 1700111. DOI: 10.1002/macp.201700111 (citing references 37 and 40 therein). View Source
